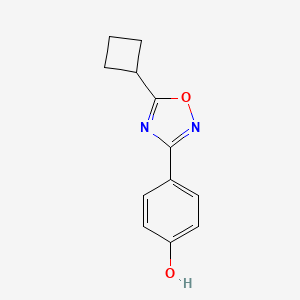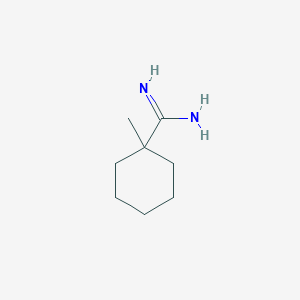
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine is an organic compound that features a piperidine ring substituted with a cyclopropyl group and a pyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with cyclopropyl and pyrrolidinyl derivatives under controlled conditions. One common method involves the use of cyclopropyl bromide and pyrrolidine in the presence of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the pyrrolidinyl or cyclopropyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, while the cyclopropyl and pyrrolidinyl groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-(1-Pyrrolidinyl)piperidine: Similar structure but lacks the cyclopropyl group.
Cyclopropylpiperidine: Contains the cyclopropyl group but lacks the pyrrolidinyl group.
Pyrrolidinylpyridine: Contains the pyrrolidinyl group but has a pyridine ring instead of piperidine.
Uniqueness: 4-Cyclopropyl-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both cyclopropyl and pyrrolidinyl groups on the piperidine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C12H22N2 |
|---|---|
Molekulargewicht |
194.32 g/mol |
IUPAC-Name |
4-cyclopropyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C12H22N2/c1-2-10-14(9-1)12(11-3-4-11)5-7-13-8-6-12/h11,13H,1-10H2 |
InChI-Schlüssel |
NNRJLGIWXWBEOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2(CCNCC2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


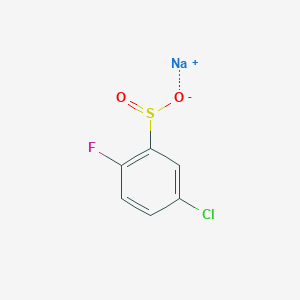
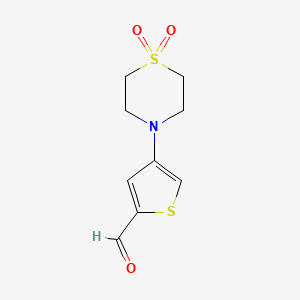
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)

![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13188736.png)
![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
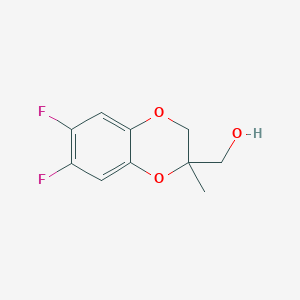

![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
